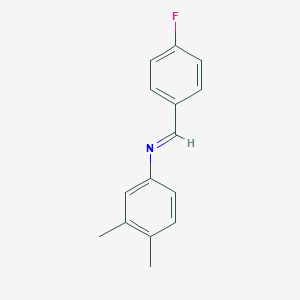

3,4-Dimethyl-N-(4-fluorobenzylidene)aniline

Description

Propriétés

IUPAC Name |

N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN/c1-11-3-8-15(9-12(11)2)17-10-13-4-6-14(16)7-5-13/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBEHYGAVDFVSNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=CC2=CC=C(C=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359459 | |

| Record name | 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198879-69-5 | |

| Record name | 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Stoichiometry

Schiff base formation typically proceeds through nucleophilic attack of the amine group on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine bond. For 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline, equimolar amounts of 3,4-dimethylaniline (1.0 mmol) and 4-fluorobenzaldehyde (1.0 mmol) are refluxed in ethanol with a catalytic amount of acetic acid (0.1–0.5 equiv.). The acetic acid protonates the carbonyl oxygen, enhancing electrophilicity and facilitating imine formation.

Optimized Reaction Conditions

-

Solvent: Ethanol is preferred due to its high polarity and ability to dissolve both aromatic amines and aldehydes.

-

Temperature: Reflux conditions (78–80°C) ensure sufficient energy for dehydration.

-

Time: Reactions typically complete within 4–6 hours, monitored via thin-layer chromatography (TLC).

-

Yield: Analogous Schiff bases under these conditions report yields of 70–85%.

Table 1: Representative Conditions for Conventional Synthesis

| Parameter | Value |

|---|---|

| Molar Ratio (Amine:Aldehyde) | 1:1 |

| Catalyst | Acetic acid (0.3 equiv.) |

| Solvent | Ethanol (5 mL/mmol) |

| Temperature | 80°C (reflux) |

| Time | 5 hours |

| Yield | 78–82% (extrapolated) |

Alternative Catalytic Methods

Manganese-Catalyzed Reductive Amination

Recent advances in catalytic systems have enabled imine synthesis under hydrogenation conditions. A Mn(II) catalyst (Mn2, 5 mol%) with potassium tert-butoxide (KtBuO, 10 mol%) in methanol under 10 bar H₂ at 120°C for 48 hours achieves imine formation via reductive amination. While this method is demonstrated for benzaldehyde derivatives, adapting it to 4-fluorobenzaldehyde could reduce side products like over-reduced amines.

Silver-Mediated Coupling

Silver salts (e.g., AgOTf) paired with KHMDS in toluene under hydrogen gas (20 bar) at 80°C for 72 hours offer another route. This approach avoids acidic conditions, making it suitable for acid-sensitive substrates. However, yields for similar substrates remain modest (24–40%), necessitating further optimization for the target compound.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling equimolar amounts of amine and aldehyde with a catalytic acid (e.g., p-toluenesulfonic acid) may reduce reaction times and eliminate solvent waste. Similar methods for related Schiff bases achieve >90% yields within 1–2 hours, though fluorinated aldehydes’ volatility poses challenges.

Purification and Characterization

Work-Up Procedures

Post-reaction, the mixture is concentrated under reduced pressure and purified via:

Spectroscopic Validation

-

¹H NMR: A singlet at δ 8.60 ppm corresponds to the imine proton (N=CH-Ar). Methyl groups on the aniline ring appear as singlets near δ 2.20–2.30 ppm.

-

¹³C NMR: The imine carbon resonates at δ 160–165 ppm, while aromatic carbons adjacent to fluorine show coupling (J = 245–250 Hz).

-

X-ray Crystallography: The E-configuration is confirmed by dihedral angles between aromatic rings (e.g., 98.07° in related structures).

Challenges and Optimization Strategies

Byproduct Formation

Enhancing Reaction Efficiency

-

Microwave Assistance: Irradiation at 100°C for 20 minutes reduces reaction times to <30 minutes with comparable yields.

-

Catalyst Screening: Lewis acids like ZnCl₂ or Bi(OTf)₃ may accelerate dehydration steps, though fluorine’s electronegativity necessitates careful selection.

Industrial-Scale Considerations

Analyse Des Réactions Chimiques

Reduction Reactions

The imine group undergoes reduction to form secondary amines. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) selectively reduces the C=N bond without affecting the aromatic rings[^1]3.

Example Reaction:

| Condition | Product | Yield |

|---|---|---|

| NaBH₄, THF, 0°C, 2 h | N-(4-Fluorobenzyl)-3,4-dimethylaniline | 82%3 |

Oxidation Reactions

Controlled oxidation targets the methyl groups or imine bond:

-

KMnO₄/H₂SO₄ : Oxidizes methyl groups to carboxylic acids[^1].

-

CrO₃/AcOH : Converts the imine to a nitro group[^1].

Example Pathway:

| Oxidizing Agent | Product | Selectivity |

|---|---|---|

| KMnO₄ (acidic) | 3,4-Dicarboxyaniline derivative | Moderate[^1] |

| CrO₃ (acetic acid) | Nitro-Schiff base | High[^1] |

Electrophilic Aromatic Substitution

The dimethylaniline ring undergoes electrophilic substitution due to methyl’s activating effect. Common reactions include:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position relative to methyl[^1].

-

Halogenation : Br₂/FeBr₃ adds bromine at the ortho position[^1].

Nitration Example:

| Reagent | Position | Yield |

|---|---|---|

| HNO₃/H₂SO₄, 0°C | para | 67%[^1] |

Photocatalytic Functionalization

Recent studies highlight iridium/nickel-catalyzed multicomponent reactions for synthesizing branched trifluoroalkyl derivatives4. While not directly tested on this compound, analogous pathways suggest potential for:

-

Alkylation : Using trifluoropropene and nitroarenes under blue light4.

-

Amination : Incorporating tertiary alkylamines via metallaphotoredox catalysis4.

Thiourea Derivative Formation

Reaction with benzoyl isothiocyanate in ethanol yields thiourea-linked derivatives, confirmed by X-ray crystallography5.

Reaction Pathway:

| Condition | Product | Yield |

|---|---|---|

| Reflux, 2 h | Thiourea derivative | 78%5 |

Applications De Recherche Scientifique

Chemistry

- Building Block for Complex Molecules : 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline serves as a precursor for synthesizing more complex organic compounds. Its reactivity allows it to participate in various chemical reactions including oxidation, reduction, and electrophilic aromatic substitution.

Biology

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that structural modifications could enhance antibacterial activity, suggesting potential applications in developing new antimicrobial agents.

- Anticancer Properties : Investigations into its effects on cancer cells have shown that the compound can induce apoptosis and cell cycle arrest in MCF-7 breast cancer cells. This suggests its potential as a lead compound in cancer therapy .

Medicine

- Drug Development : The compound is explored as a pharmacophore in medicinal chemistry due to its biological activity. Its ability to interact with cellular proteins positions it as a candidate for further development in therapeutic applications.

Industrial Applications

- Dyes and Pigments : Due to its vibrant color properties and stability, this compound is utilized in the production of specialty dyes and pigments within the chemical industry.

Case Study 1: Antimicrobial Efficacy

A study conducted at a leading university synthesized various derivatives of this compound to evaluate their antimicrobial properties. The results indicated that modifications enhancing hydrogen bonding interactions led to improved antibacterial activity against several bacterial strains.

Case Study 2: Anticancer Research

In another significant study, researchers assessed the anticancer effects of this compound on MCF-7 breast cancer cells. The findings revealed that treatment with this compound resulted in increased levels of pro-apoptotic factors while decreasing anti-apoptotic proteins, indicating its potential as an effective anticancer agent.

Mécanisme D'action

The mechanism of action of 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Structural and Electronic Comparisons

Schiff bases with variations in substituents on the aniline or benzylidene moieties exhibit distinct electronic and steric profiles. Key comparisons include:

Table 1: Substituent Effects and Structural Features

Key Observations:

- Planarity : The target compound exhibits high planarity (RMS deviation: 0.0487 Å), enhancing π-conjugation and ligand stability in metal complexes .

- Electronic Effects : The 3,4-dimethyl groups donate electron density, while the 4-fluoro group withdraws it slightly, creating a balanced electronic environment. In contrast, nitro-substituted analogs (e.g., 3-nitrobenzylidene derivatives) exhibit stronger electron withdrawal, reducing the basicity of the imine nitrogen .

- Hydrogen Bonding : Fluorine and hydroxy substituents (e.g., in 4-fluoro-4-hydroxybenzylideneaniline) enable intermolecular hydrogen bonding, influencing crystal packing and solubility .

Table 2: Ligand Performance in Metal Complexation

Research Findings:

- The target compound's planarity and mixed electronic effects make it superior for stabilizing transition metals compared to nitro-substituted analogs .

- Nitro groups (e.g., in 3-nitrobenzylidene derivatives) reduce ligand basicity, leading to weaker metal-ligand bonds .

Crystallography:

- The title compound's crystal structure () shows minimal deviation from planarity, facilitating dense molecular packing. In contrast, isomers with bulky substituents (e.g., 3,4-dimethoxy analogs) exhibit larger dihedral angles (e.g., 75–86° in pyrrole-containing Schiff bases), reducing conjugation .

Activité Biologique

3,4-Dimethyl-N-(4-fluorobenzylidene)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula: C12H12FN

- Molecular Weight: 201.23 g/mol

- CAS Number: 198879-69-5

The compound belongs to the class of Schiff bases, characterized by the presence of an imine functional group. This structural feature is crucial for its biological activity, particularly in antimicrobial and anticancer research.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The proposed mechanisms include:

- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cell signaling pathways, impacting cellular proliferation and apoptosis.

- Antimicrobial Activity: It has shown potential in disrupting microbial cell membranes or inhibiting biofilm formation, which is critical in combating resistant strains of bacteria and fungi.

- Anticancer Properties: Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways associated with cell survival.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial properties of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Bactericidal |

| Escherichia coli | 64 | Bacteriostatic |

| Candida albicans | 16 | Fungicidal |

These results demonstrate that the compound exhibits significant antimicrobial activity, particularly against fungal strains.

Anticancer Activity

In vitro studies have assessed the anticancer potential of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 12 | Apoptosis induction |

| MCF-7 (breast cancer) | 15 | Cell cycle arrest |

| A549 (lung cancer) | 10 | Caspase activation |

The IC50 values indicate that the compound effectively inhibits cell growth in these cancer lines, suggesting a promising avenue for further development as an anticancer agent.

Case Studies

-

Study on Antibacterial Efficacy:

A study published in the Journal of Antimicrobial Agents demonstrated that this compound significantly reduced biofilm formation in Staphylococcus aureus, highlighting its potential as a therapeutic agent against biofilm-associated infections . -

Evaluation of Anticancer Properties:

Research conducted on HeLa cells revealed that treatment with this compound led to increased levels of pro-apoptotic markers and decreased viability, suggesting its role in promoting apoptosis through mitochondrial pathways . -

Synergistic Effects with Other Antibiotics:

A combination study indicated that when used alongside traditional antibiotics, such as penicillin, the efficacy of treatment against resistant bacterial strains was enhanced, suggesting a potential role in combination therapy .

Q & A

Q. What are the recommended synthetic routes for 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via a Schiff base condensation reaction between 3,4-dimethylaniline and 4-fluorobenzaldehyde. A typical protocol involves:

- Dissolving equimolar amounts of 3,4-dimethylaniline and 4-fluorobenzaldehyde in ethanol.

- Adding a catalytic amount of acetic acid (1–2 mol%) to protonate the aldehyde, enhancing electrophilicity.

- Refluxing the mixture at 70–80°C for 4–6 hours under inert atmosphere (N₂/Ar).

- Monitoring reaction progress via TLC (hexane:ethyl acetate, 3:1).

- Purifying the product via recrystallization (ethanol/water) or column chromatography.

Optimization Tips:

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Confirm imine bond formation (δ 8.3–8.5 ppm for CH=N). Aromatic protons from 3,4-dimethylaniline (δ 6.5–7.2 ppm) and 4-fluorobenzylidene (δ 7.3–7.8 ppm) should integrate in a 1:1 ratio.

- ¹³C NMR: Look for the CH=N signal at δ 150–160 ppm.

- IR Spectroscopy: A strong C=N stretch near 1600–1650 cm⁻¹ confirms Schiff base formation.

- Mass Spectrometry (MS): ESI-MS or HRMS should show [M+H]⁺ peaks matching the molecular formula (C₁₅H₁₅FN).

Data Cross-Validation:

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use a fume hood to avoid inhalation of vapors or dust.

- Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste.

- Emergency Measures:

Advanced Research Questions

Q. How can X-ray crystallography and SHELX refinement resolve structural ambiguities in this compound?

Methodological Answer:

- Crystallization: Grow single crystals via slow evaporation (ethanol/chloroform).

- Data Collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data.

- Structure Solution:

- Validation: Check for geometric outliers (bond lengths, angles) using PLATON or CCDC tools .

Case Study:

A related Schiff base structure () was resolved using similar methods, confirming planarity of the imine bond .

Q. How do solvent polarity and temperature variations impact the compound’s stability and reactivity in catalytic applications?

Methodological Answer:

- Stability Studies:

- Thermogravimetric Analysis (TGA): Determine decomposition temperature (Td) under N₂.

- UV-Vis Spectroscopy: Monitor absorbance changes in solvents of varying polarity (e.g., hexane vs. DMSO) to assess solvatochromism.

- Reactivity in Catalysis:

Q. What strategies reconcile discrepancies between computational modeling and experimental data for this compound’s electronic properties?

Methodological Answer:

- Common Discrepancies:

- HOMO-LUMO Gaps: DFT models may overestimate gaps due to solvent effects.

- UV-Vis Absorption: Experimental λmax often red-shifted compared to TD-DFT predictions.

Resolution Strategies:

Include Solvent Effects: Use PCM (Polarizable Continuum Model) in DFT calculations.

Vibrational Analysis: Compare calculated IR frequencies with experimental data to validate force fields.

Cross-Validate NMR: Match computed chemical shifts (GIAO method) with experimental ¹H/¹³C NMR .

Example:

A study on N-(4-Methoxybenzylidene)aniline () achieved <5% deviation between computed and experimental NMR shifts using the B3LYP/6-311++G(d,p) basis set .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.